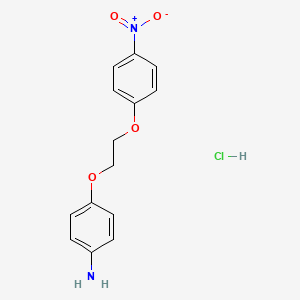![molecular formula C12H12O2 B13352185 3A,4,5,6-tetrahydro-1H,3H-benzo[de]isochromen-1-one](/img/structure/B13352185.png)
3A,4,5,6-tetrahydro-1H,3H-benzo[de]isochromen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3A,4,5,6-Tetrahydro-1H,3H-benzo[de]isochromen-1-one is a chemical compound with the molecular formula C12H12O2. It is an intermediate in the synthesis of various pharmaceutical agents, including Palonosetron, a 5-HT3 antagonist used in the prevention and treatment of chemotherapy-induced nausea and vomiting.
Preparation Methods
The synthesis of 3A,4,5,6-tetrahydro-1H,3H-benzo[de]isochromen-1-one typically involves the reaction of β-tetralones with α,β-unsaturated aldehydes in the presence of diphenylprolinol silyl ether. This method yields 2,3,5,6-tetrahydro-1-alkyl/aryl-1H-benzo[f]chromen-3-ol derivatives with high chemical yields and enantioselectivities . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3A,4,5,6-Tetrahydro-1H,3H-benzo[de]isochromen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3A,4,5,6-Tetrahydro-1H,3H-benzo[de]isochromen-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is an intermediate in the synthesis of Palonosetron, which is used to prevent chemotherapy-induced nausea and vomiting.
Industry: It is used in the production of various chemical products and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3A,4,5,6-tetrahydro-1H,3H-benzo[de]isochromen-1-one involves its role as an intermediate in the synthesis of Palonosetron. Palonosetron works by blocking the action of serotonin at 5-HT3 receptors, which are involved in triggering nausea and vomiting. The molecular targets and pathways involved include the serotonin receptors in the central nervous system.
Comparison with Similar Compounds
3A,4,5,6-Tetrahydro-1H,3H-benzo[de]isochromen-1-one can be compared with other similar compounds such as:
3A,4,5,6-Tetrahydro-1H,3H-naphtho[1,8-cd]pyran-1-one: This compound is also an intermediate in the synthesis of Palonosetron and shares similar chemical properties.
1,3,3a,4,5,6-Hexahydronaphtho[1,8-cd]pyran: Another structurally similar compound with comparable chemical behavior.
The uniqueness of this compound lies in its specific use as an intermediate in the synthesis of Palonosetron, making it crucial for the pharmaceutical industry.
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
3-oxatricyclo[7.3.1.05,13]trideca-1(12),9(13),10-trien-2-one |
InChI |
InChI=1S/C12H12O2/c13-12-10-6-2-4-8-3-1-5-9(7-14-12)11(8)10/h2,4,6,9H,1,3,5,7H2 |
InChI Key |
LSEVFEBTWFXXKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2COC(=O)C3=CC=CC(=C23)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



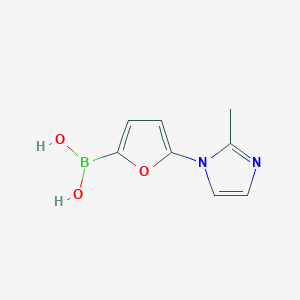
![3-[(Propan-2-ylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352116.png)

![(1R,2S,5S)-6,6-Dimethyl-N-((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)-3-(2-(4-(trifluoromethoxy)phenoxy)acetyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13352130.png)

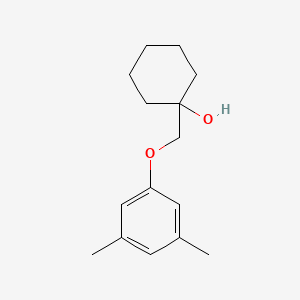
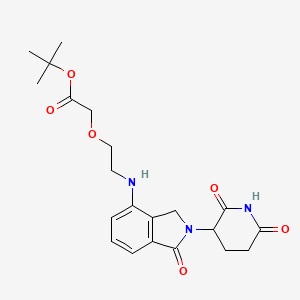

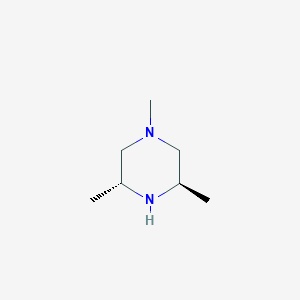

![2-{[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13352176.png)
![5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-12-oxo-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-4-carbaldehyde](/img/structure/B13352182.png)
